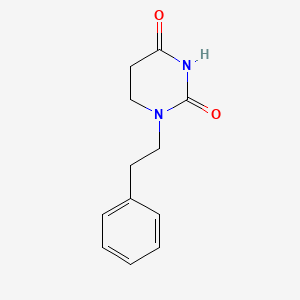
N-(phenethyl)dihydrouracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(phenethyl)dihydrouracil is a derivative of dihydrouracil, a crucial intermediate in the catabolism of uracil. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound includes a phenethyl group attached to the nitrogen atom of dihydrouracil, which may impart unique properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenethyl)dihydrouracil can be achieved through several methods. One common approach involves the reaction of dihydrouracil with phenethylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems and advanced reactors can help maintain consistent reaction conditions and improve the overall yield and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(phenethyl)dihydrouracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
N-(phenethyl)dihydrouracil has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: this compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(phenethyl)dihydrouracil involves its interaction with specific molecular targets and pathways. The phenethyl group may enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydrouracil: A key intermediate in the catabolism of uracil, lacking the phenethyl group.
Phenethylamine: A simple amine with a phenethyl group, used as a precursor in the synthesis of N-(phenethyl)dihydrouracil.
Uniqueness
This compound is unique due to the presence of both the dihydrouracil and phenethyl moieties, which may confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-11-7-9-14(12(16)13-11)8-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJIEEWTBLOANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
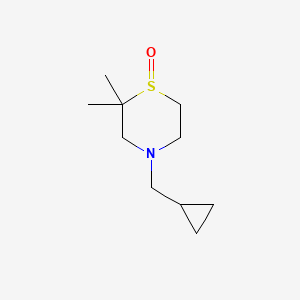
![2-Methyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-thiophen-3-ylmorpholine](/img/structure/B7615255.png)
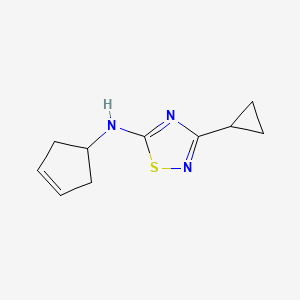
![N-[3-(azetidine-1-carbonyl)phenyl]acetamide](/img/structure/B7615291.png)
![2-amino-3,3-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]butanamide](/img/structure/B7615299.png)
![1-(2-Bicyclo[2.2.1]heptanyl)-4-(cyclopropylmethyl)piperazine](/img/structure/B7615304.png)
![Azetidin-1-yl-[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B7615311.png)
![Azetidin-1-yl-(3-methylbenzo[g][1]benzofuran-2-yl)methanone](/img/structure/B7615324.png)
![N-(4-bromophenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7615333.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1,5-dimethylpyrrolidin-3-amine](/img/structure/B7615338.png)
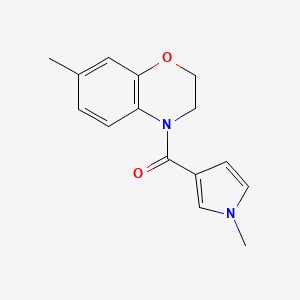
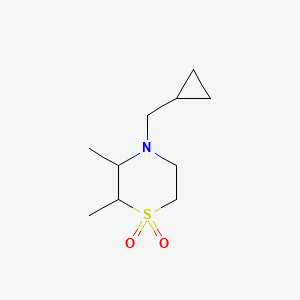
![[2-[(1,5-Dimethylpyrrolidin-3-yl)amino]cyclopentyl]methanol](/img/structure/B7615355.png)
![1-[(2-Methoxyphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B7615358.png)
